Cisatracurium
説明
Historical Context of Neuromuscular Blocking Agent Development and Cisatracurium's Emergence
The discovery of neuromuscular blocking agents traces back to the use of curare by indigenous South American tribes for hunting anesthesiologypaper.com. Early European explorers documented its paralytic effects, and by the mid-1800s, attempts were made to utilize it in medicine anesthesiologypaper.com. The mid-20th century saw significant advancements with the synthesis of succinylcholine (B1214915) (1949) and the development of pancuronium (B99182) (1964) and vecuronium (B1682833) (1979) anesthesiologypaper.com. These early agents, while revolutionary, often presented challenges related to duration of action, cardiovascular effects, and metabolism anesthesiologypaper.commedpulse.in.
The development of atracurium (B1203153) in the 1980s marked a pivotal moment, introducing a benzylisoquinolinium compound that underwent Hofmann elimination—an organ-independent degradation pathway anesthesiologypaper.comnih.gov. This characteristic meant its metabolism was less reliant on renal or hepatic function, offering a significant advantage for patients with organ dysfunction anesthesiologypaper.comnih.govjcdr.net. However, atracurium, a mixture of ten stereoisomers, was associated with histamine (B1213489) release, a potential drawback nih.govwikipedia.organesthesiologypaper.com. Recognizing this, researchers sought to isolate specific isomers of atracurium that retained its beneficial metabolic profile but minimized adverse effects nih.govwikipedia.org. This pursuit led to the identification and development of this compound, a specific stereoisomer, which emerged in the mid-1990s anesthesiologypaper.comnih.gov.
Classification within Non-Depolarizing Neuromuscular Blocking Agents: The Benzylisoquinolinium Class
Neuromuscular blocking agents are broadly classified into depolarizing and non-depolarizing types, based on their mechanism of action at the neuromuscular junction wikipedia.orgoup.com. This compound belongs to the non-depolarizing class, which competitively antagonizes acetylcholine (B1216132) at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate oup.comnih.gov.
Within the non-depolarizing agents, this compound is specifically categorized as a benzylisoquinolinium compound nih.govnih.govnih.govclinicalpub.comaneskey.com. This class is characterized by its bisbenzyltetrahydroisoquinolinium core structure nih.gov. Other notable members of this class include atracurium, mivacurium, and doxacurium (B1220649) nih.govclinicalpub.comaneskey.comwfsahq.org. The benzylisoquinolinium structure confers specific pharmacological properties, including susceptibility to Hofmann elimination and ester hydrolysis, which were key considerations in the design of atracurium and subsequently this compound anesthesiologypaper.comnih.govnih.govld99.comresearchgate.netwikipedia.orgdrugs.com.
Significance of this compound as a Stereoisomer in Pharmacological Inquiry
This compound's significance in pharmacological research is deeply rooted in its identity as a specific stereoisomer of atracurium. Atracurium is a mixture of ten stereoisomers, arising from four chiral centers within its complex molecular structure wikipedia.orgpfizer.comresearchgate.net. This compound is specifically the (1R, 2R, 1′R, 2′R) isomer, representing one of the three cis-cis isomers that constitute a portion of the atracurium mixture nih.govwikipedia.orgwikipedia.org.
The isolation and development of this compound were driven by the understanding that different stereoisomers of a compound can exhibit distinct pharmacological profiles, including variations in potency, efficacy, duration of action, and propensity for adverse effects nih.govnih.govresearchgate.netoup.com. Research demonstrated that this compound possessed several advantages over the racemic mixture of atracurium:
Potency: this compound is approximately three to four times more potent than atracurium nih.govanesthesiologypaper.comnih.govwfsahq.orgdrugbank.comnih.govekja.org. This enhanced potency means that a lower molecular quantity is required to achieve the same degree of neuromuscular blockade anesthesiologypaper.comnih.gov.
Reduced Histamine Release: A key advantage of this compound is its significantly lower propensity to cause histamine release compared to atracurium nih.govwikipedia.organesthesiologypaper.comwfsahq.orgdrugbank.comekja.orgnih.gov. Histamine release can lead to undesirable cardiovascular effects like hypotension and tachycardia anesthesiologypaper.comnih.govnih.gov. The specific stereochemistry of this compound minimizes this effect, contributing to its improved cardiovascular stability nih.govanesthesiologypaper.comwfsahq.orgdrugbank.comekja.org.
Metabolic Profile: Like atracurium, this compound undergoes Hofmann elimination, an organ-independent chemical degradation process influenced by pH and temperature nih.govnih.govresearchgate.netwikipedia.org. This pathway contributes to its predictable elimination, regardless of renal or hepatic function nih.govnih.govaijournals.comrcjournal.com. While atracurium also undergoes ester hydrolysis, this compound's degradation pathway is primarily Hofmann elimination, which contributes to its distinct profile wikipedia.orgresearchgate.netnih.gov.
Laudanosine (B1674548) Production: Both atracurium and this compound are metabolized to laudanosine, a metabolite with potential central nervous system stimulant effects nih.govwikipedia.orgresearchgate.netwikipedia.org. However, this compound produces significantly lower concentrations of laudanosine compared to atracurium, further enhancing its safety profile, particularly with prolonged administration nih.govwikipedia.orgrcjournal.comnih.gov.
The ability to isolate and characterize a specific isomer like this compound allows for a more precise understanding of structure-activity relationships (SAR) in NMBAs nih.govresearchgate.net. It enables researchers to investigate how subtle changes in molecular configuration can translate into significant differences in pharmacological action, receptor binding affinity, and metabolic pathways, thereby advancing the field of drug design and development.
Compound List
Atracurium
this compound
Doxacurium
Gallamine
Mivacurium
Pancuronium
Succinylcholine
Tubocurarine
Vecuronium
Structure
2D Structure
特性
Key on ui mechanism of action |
Like other non-depolarising neuromuscular blocking agents, cisatracurium binds competitively to cholinergic receptors in motor end-plate neurons, blocking acetylcholine from accessing the receptors. Therefore, in the presence of cisatracurium, an end-plate potential cannot be developed. Ion channels remain closed, the cell does not depolarize, and an action potential is not transmitted. |
|---|---|
CAS番号 |
96946-41-7 |
分子式 |
C53H72N2O12+2 |
分子量 |
929.1 g/mol |
IUPAC名 |
5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2/t42-,43-,54-,55-/m1/s1 |
InChIキー |
YXSLJKQTIDHPOT-LJCJQEJUSA-N |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |
異性体SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |
正規SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |
他のCAS番号 |
96946-41-7 |
同義語 |
51W89 cisatracurium cisatracurium besilate cisatracurium besylate Nimbex |
製品の起源 |
United States |
Chemical Architecture and Stereochemical Principles of Cisatracurium
Elucidation of Cisatracurium's Unique Isomeric Configuration
This compound is a specific, single stereoisomer of atracurium (B1203153). elifesciences.orgnih.gov Atracurium itself is a complex molecule possessing four chiral centers. bohrium.com Theoretically, this would result in 16 possible stereoisomers (2^4). However, due to a plane of symmetry within the molecule, the actual number of unique stereoisomers is reduced to ten. bohrium.com Atracurium as a drug is a racemic mixture of these ten isomers. cancer.gov
Through a process of separating and evaluating the individual isomers of atracurium, it was discovered that the neuromuscular blocking potency and the propensity to cause histamine (B1213489) release were not evenly distributed among the isomers. nih.govoup.com This systematic investigation led to the identification of one particular isomer, the (1R,1'R,2R,2'R)-isomer, as having the most desirable pharmacological properties. youtube.com This isomer, known as this compound, is specifically the 1R-cis, 1'R-cis isomer. nih.govnih.gov It constitutes approximately 15% of the atracurium mixture. youtube.com The elucidation of its specific configuration was pivotal in developing a neuromuscular blocking agent with enhanced potency and an improved safety profile. nih.gov
Structural Distinctions from Racemic Atracurium and Other Stereoisomers
The primary distinction between this compound and atracurium is that this compound is a single, pure stereoisomer, whereas atracurium is a mixture of ten stereoisomers. elifesciences.orgcancer.gov This fundamental difference in composition leads to significant variations in their pharmacological activities. The stereoisomers within the atracurium mixture exhibit different potencies and tendencies to induce histamine release. nih.govoup.com
Research has shown that the isomers with the R configuration at the chiral centers (the "R-series") are more potent as neuromuscular blocking agents than their corresponding "S-series" counterparts. oup.com this compound, being the R-cis, R'-cis isomer, is the most potent of the atracurium isomers. cancer.gov It is approximately three to four times more potent than the racemic mixture of atracurium. nih.govdrugbank.com
Another critical structural distinction lies in the side effect profile. The release of histamine, a common side effect of atracurium that can lead to hypotension and other allergic-type reactions, is significantly reduced with this compound. drugbank.comnih.gov This indicates that the molecular configuration responsible for histamine release is specific to certain isomers within the atracurium mixture, and this undesirable property is largely absent in the pure R-cis, R'-cis configuration of this compound. nih.gov This stereospecificity of histamine release is a key advantage of this compound. nih.gov
| Feature | This compound | Racemic Atracurium |
| Composition | Single Stereoisomer (1R-cis, 1'R-cis) | Mixture of 10 Stereoisomers |
| Potency | High (Approx. 3-4 times more potent than atracurium) | Moderate |
| Histamine Release | Minimal to none | Dose-dependent |
Influence of Molecular Geometry on Receptor Interactions
The specific three-dimensional geometry of this compound is crucial for its interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. nih.govcancer.gov Like other nondepolarizing neuromuscular blocking agents, this compound acts as a competitive antagonist to acetylcholine. nih.govcancer.gov It binds to the cholinergic receptors on the motor end-plate, thereby preventing acetylcholine from binding and causing muscle contraction. drugbank.com
The high potency of this compound is attributed to its R-R cis conformation of the benzylisoquinolinium heads, which provides an optimal fit for the binding sites on the nAChR. oup.com The nAChR is a pentameric protein, and the binding sites for acetylcholine and competitive antagonists like this compound are located at the interfaces between the subunits. proceedings.science
| Compound | Stereochemistry | Relative Potency | Histamine Release Potential |
| This compound | 1R-cis, 1'R-cis | High | Very Low |
| Atracurium | Racemic Mixture | Moderate | Moderate |
| "R-series" Isomers | R configuration | Generally Higher | Variable |
| "S-series" Isomers | S configuration | Generally Lower | Variable |
Molecular Pharmacology and Receptor Level Mechanisms of Action
Competitive Antagonism at Postjunctional Nicotinic Acetylcholine (B1216132) Receptors
The fundamental mechanism of action for cisatracurium is competitive antagonism at the nicotinic acetylcholine receptors (nAChRs) located on the postjunctional membrane of the motor end-plate. nih.govwikianesthesia.org As a competitive antagonist, this compound binds to the same receptors as acetylcholine but does not activate them. oup.com This binding is a dynamic process, involving repeated association and dissociation from the receptor sites. oup.com By occupying these receptors, this compound physically obstructs acetylcholine from binding, thereby preventing the initiation of muscle contraction. drugbank.commedicinenet.com The neuromuscular blockade can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, a principle utilized by acetylcholinesterase inhibitors like neostigmine to reverse its effects. nih.govdrugbank.com
This compound exhibits a high degree of specificity for the nicotinic acetylcholine receptors at the skeletal muscle motor end-plate. nih.gov These receptors are ligand-gated ion channels composed of five protein subunits. The adult mammalian neuromuscular nAChR is typically composed of two α1 subunits, one β1, one δ, and one ε subunit, arranged in a pentameric structure around a central ion pore. The binding sites for acetylcholine, and consequently for competitive antagonists like this compound, are located at the interfaces between the α and adjacent subunits (α1-ε and α1-δ). squarespace.com this compound acts as a pure antagonist, binding to the α-subunits without activating the channel. squarespace.com Research has also indicated that neuromuscular blocking agents, including this compound, bind to the nicotinic acetylcholine receptor α1 (nAChRα1), which is a key component of the motor end-plate receptor. nih.gov
Under normal physiological conditions, the binding of two acetylcholine molecules to the nAChR induces a conformational change in the receptor, which opens the central ion channel. nih.gov This opening allows for a rapid influx of sodium ions and a smaller efflux of potassium ions, leading to the depolarization of the motor end-plate. This localized depolarization is known as the end-plate potential (EPP). If the EPP reaches a certain threshold, it triggers a muscle action potential that propagates along the muscle fiber, initiating muscle contraction. oup.com
This compound, by competitively binding to the nAChR, prevents acetylcholine from accessing its binding sites. drugbank.comnih.gov This inhibition of acetylcholine binding means that the ion channel remains closed. drugbank.comnih.gov Consequently, the influx of sodium ions is prevented, and an end-plate potential cannot be generated. nih.govnih.gov Without the generation of an EPP, the threshold for firing a muscle action potential is not reached, resulting in the blockade of neuromuscular transmission and subsequent muscle relaxation. drugbank.com
The interaction between a ligand and the nAChR is a complex process governed by conformational dynamics. Agonists like acetylcholine induce a significant conformational change that transitions the receptor from a resting (closed) state to an active (open) state. nih.gov In contrast, as a competitive antagonist, this compound binds to the receptor but is incapable of inducing the specific conformational change required for channel opening. nih.gov It effectively "locks" the receptor in a closed or resting state, preventing its activation. The binding of this compound does not lead to the structural rearrangements necessary to open the ion pore, thus stabilizing the non-conducting conformation of the receptor and preventing the transduction of the neurotransmitter signal into a postsynaptic electrical response.
Molecular Basis of Neuromuscular Transmission Blockade
The molecular basis for the neuromuscular blockade induced by this compound lies in its structural properties and its interaction with the nAChR. This compound is a large, bulky molecule with two quaternary ammonium (B1175870) groups, which are crucial for its binding to the anionic sites within the nAChR's acetylcholine binding pockets. oup.comsquarespace.com
By occupying one or both of the acetylcholine binding sites on the α-subunits of the nAChR, a single molecule of this compound can prevent the receptor from being activated. wikianesthesia.orgoup.com This competitive occupation reduces the number of available receptors for acetylcholine. Neuromuscular transmission has a considerable margin of safety, meaning more acetylcholine is released than is necessary to trigger a contraction under normal circumstances. oup.com A neuromuscular block only becomes clinically apparent when a significant percentage of receptors (typically over 70%) are occupied by the antagonist. squarespace.com As the concentration of this compound at the neuromuscular junction increases, it occupies more receptors, leading to a dose-dependent suppression of the muscle twitch response. drugbank.com
Receptor Binding Kinetics and Affinity Studies in Pre-Clinical Models
The efficacy and duration of action of this compound are determined by its receptor binding kinetics—specifically, its rates of association with and dissociation from the nAChR—and its binding affinity. Pre-clinical studies using techniques such as rapid perfusion on outside-out patches have elucidated these kinetic parameters for this compound with both embryonic and adult nAChR subtypes.
Research has shown that this compound has a high association rate and a relatively rapid dissociation rate compared to other neuromuscular blocking agents like pancuronium (B99182). nih.gov The presence of acetylcholine on one binding site of the receptor has been suggested to increase the dissociation rate of the antagonist from the other binding site. nih.gov These kinetic properties contribute to its intermediate duration of action.
The affinity of a compound for a receptor is often expressed as the IC50 value, which is the concentration of the antagonist required to inhibit 50% of the response. Studies have determined the IC50 values for this compound, demonstrating its high potency.
The following table summarizes key kinetic and affinity data from a pre-clinical study on embryonic and adult nicotinic acetylcholine receptors. nih.gov
| Parameter | Receptor Subtype | Value |
| IC50 | Adult | 54 ± 2 nM |
| Embryonic | 115 ± 4 nM | |
| Association Rate (k_on) | Adult | 1.8 ± 0.3 x 10⁸ M⁻¹s⁻¹ |
| Embryonic | 3.4 ± 0.4 x 10⁸ M⁻¹s⁻¹ | |
| Dissociation Rate (k_off) | Adult | 13 ± 5 s⁻¹ |
| Embryonic | 34 ± 6 s⁻¹ | |
| Dissociation Rate (k_off) in presence of Acetylcholine | Adult | 33 ± 5 s⁻¹ |
| Embryonic | 52 ± 9 s⁻¹ |
Biotransformation Pathways and Degradation Kinetics
Contribution of Non-Specific Plasma Esterases to Metabolite Hydrolysis
The degradation of cisatracurium initiates via Hofmann elimination, a pH and temperature-dependent chemical process that occurs spontaneously in plasma and tissues. This pathway yields laudanosine (B1674548) and a monoquaternary acrylate (B77674) metabolite, neither of which possesses neuromuscular blocking activity pfizermedicalinformation.comdrugbank.comfda.govwikipedia.orgfresenius-kabi.usresearchgate.net. Following the formation of the monoquaternary acrylate, it is further processed through hydrolysis by non-specific plasma esterases. This enzymatic action converts the monoquaternary acrylate into a monoquaternary alcohol (MQA) metabolite pfizermedicalinformation.comdrugbank.comfda.govkentpharma.co.uk. The MQA metabolite can also undergo Hofmann elimination, albeit at a considerably slower rate compared to the parent compound pfizermedicalinformation.comfda.gov. While Hofmann elimination is considered the primary degradation route for this compound in humans, ester hydrolysis plays a role in the subsequent metabolism of its key metabolites drugbank.comkentpharma.co.ukoup.com.
Pre-Clinical Pharmacokinetic Modeling of this compound Clearance
Pre-clinical pharmacokinetic studies have elucidated the disposition of this compound, establishing its clearance mechanisms and concentration-time profiles.
Multi-Compartment Models for Plasma Concentration-Time Profiles
The plasma concentration-time profile of this compound following intravenous bolus administration is consistently described by a two-compartment open model pfizermedicalinformation.comfda.govfresenius-kabi.usnih.govpfizer.com. This modeling approach accounts for the drug's distribution between a central compartment and a peripheral compartment, with elimination occurring from both. In healthy adult surgical patients, key pharmacokinetic parameters derived from these models include an elimination half-life (t½β) typically ranging from 22 to 29 minutes, a plasma clearance (CL) between 4.5 and 5.7 mL/min/kg, and a volume of distribution at steady state (Vss) of approximately 145 mL/kg pfizermedicalinformation.comfda.govfresenius-kabi.usnih.govpfizer.comhres.ca. Compartmental pharmacokinetic modeling suggests that Hofmann elimination accounts for approximately 80% of this compound's total plasma clearance, with the remaining 20% attributed to renal and hepatic elimination pathways pfizermedicalinformation.comfda.govfresenius-kabi.us.
In Vitro-In Vivo Correlation Studies of Degradation Rates in Animal Models
Studies have investigated the correlation between in vitro degradation rates and in vivo elimination rates of this compound in animal models to assess predictive capabilities. Research conducted in anesthetized dogs aimed to determine if the in vitro degradation rate of this compound in plasma could predict its in vivo elimination rate. These studies revealed that the mean in vivo terminal elimination rate in dogs (16.4 ± 2.7 min) was approximately twofold faster than the mean in vitro degradation rate (32.9 ± 3.7 min) researchgate.netnih.gov. Consequently, the findings indicated that the in vitro rate of degradation in plasma is not a reliable predictor for the in vivo elimination rate of this compound in anesthetized dogs researchgate.netnih.gov. Furthermore, these investigations suggested that organ clearance plays a more significant role in this compound elimination in dogs compared to humans, hinting at potential species-specific differences in metabolic and excretory pathways researchgate.netnih.gov.
Table 1: this compound Pharmacokinetic Parameters in Healthy Adult Surgical Patients
| Parameter | Mean Value Range | Unit |
| Plasma Clearance (CL) | 4.5 - 5.7 | mL/min/kg |
| Elimination Half-life (t½β) | 22 - 29 | minutes |
| Volume of Distribution at Steady State (Vss) | 145 | mL/kg |
Table 2: this compound Degradation Pathways and Metabolites
| Primary Degradation Process | Metabolite(s) Formed | Further Metabolism/Fate |
| Hofmann Elimination | Laudanosine, Monquaternary acrylate | Laudanosine is further metabolized to desmethyl metabolites, conjugated with glucuronic acid, and excreted. The monoquaternary acrylate is subsequently hydrolyzed by non-specific plasma esterases. |
| Ester Hydrolysis (by non-specific plasma esterases) | Monquaternary alcohol (MQA) | MQA can undergo Hofmann elimination at a slower rate. |
| Ester Hydrolysis (by non-specific carboxylesterases in rats) | Monquaternary alcohol, Monquaternary acid | (Observed in rat plasma; not the primary human pathway) |
Table 3: In Vitro-In Vivo Degradation Rate Correlation in Anesthetized Dogs
| Parameter | In Vitro Degradation Rate | In Vivo Terminal Elimination Rate | Correlation Finding |
| Degradation Rate | 32.9 ± 3.7 min | 16.4 ± 2.7 min | In vitro degradation rate is not predictive of in vivo elimination rate in anesthetized dogs. |
| Organ Clearance Contribution to Total CL | N/A | 56 ± 12% | Organ clearance plays a more significant role in this compound elimination in dogs than in humans. |
Structure Activity Relationships Sar and Molecular Design Principles
Correlating Cisatracurium's Stereochemistry with Neuromuscular Blocking Potency
This compound is a specific stereoisomer of atracurium (B1203153), identified as the (1R,1'R,2R,2'R)-diastereoisomer, often referred to as the R-cis, R′-cis isomer. cambridge.orgdrugbank.comresearchgate.netnih.govwfsahq.orgfresenius-kabi.usnih.govrfppl.co.inwikipedia.org Atracurium itself is a mixture of ten stereoisomers. cambridge.orgnih.govwfsahq.orgfresenius-kabi.uswikipedia.org The precise stereochemical configuration of this compound confers a significantly higher neuromuscular blocking potency compared to atracurium. It is estimated to be approximately 3 to 5 times more potent than the atracurium racemate. drugbank.comresearchgate.netrfppl.co.insaspublishers.com This enhanced potency is a direct consequence of its specific three-dimensional arrangement, which optimizes its binding to the nAChR.
Research into related benzylisoquinolinium NMBAs, such as mivacurium, further supports the critical role of stereochemistry. Mivacurium is composed of three stereoisomers: cis-trans, trans-trans, and cis-cis. Studies indicate that the trans-trans and cis-trans isomers are equipotent, while the cis-cis isomer is substantially less potent and exhibits a much slower rate of hydrolysis. nih.gov Similarly, within the benzylisoquinolinium class, "R-series" isomers generally demonstrate greater potency than their "S-series" counterparts. nih.gov The specific R-cis, R′-cis conformation of this compound not only increases its potency but also critically reduces its propensity to induce histamine (B1213489) release, a common and undesirable side effect associated with other atracurium isomers and the parent racemate. cambridge.orgnih.govoup.com
Impact of Benzylisoquinolinium Framework on Receptor Selectivity
The benzylisoquinolinium moiety forms the structural backbone of a prominent class of non-depolarizing neuromuscular blocking agents (NMBAs), including this compound, atracurium, and mivacurium. nih.govnih.govusgovcloudapi.netscienceopen.comnih.govashp.org This core structure is instrumental in the drug's interaction with the nAChR, the primary target at the neuromuscular junction. The presence of positively charged quaternary ammonium (B1175870) groups within this framework is essential for binding to the anionic sites on the α-subunits of the nAChR. nih.govnih.govusgovcloudapi.netscienceopen.comaneskey.comwikipedia.orgnih.gov
The specific arrangement and number of methoxy (B1213986) groups attached to the benzylisoquinolinium rings also play a significant role in modulating potency and influencing side effect profiles. oup.comoup.com For instance, increasing the number of methoxy groups in compounds like atracurium, mivacurium, and doxacurium (B1220649) correlates with progressively higher potency. oup.com While the benzylisoquinolinium class is generally known for its potential to cause histamine release, this compound's specific stereoisomeric composition has largely mitigated this effect, demonstrating how fine-tuning the structure can improve the safety profile. cambridge.orgnih.gov
Comparative SAR Analysis with Other Neuromuscular Blocking Agents
Analogues and Derivatives of this compound and Atracurium
This compound's origin as a derivative of atracurium highlights the iterative process of drug development guided by SAR principles. Atracurium, a mixture containing ten stereoisomers, was a significant advancement, offering an intermediate duration of action and a metabolism independent of renal or hepatic function via Hofmann elimination and ester hydrolysis. wfsahq.org However, its propensity for histamine release led to the investigation of its individual isomers.
This compound, representing approximately 15% of the atracurium mixture, was identified as the isomer with the most favorable profile. fresenius-kabi.uswikipedia.org Its development was driven by the goal of achieving greater potency and minimizing histamine release. drugbank.comresearchgate.netnih.govrfppl.co.in Studies comparing this compound with atracurium and other atracurium isomers have consistently shown this compound to be more potent and to cause significantly less histamine release. nih.govrfppl.co.in While most other isomers shared similar onset and duration characteristics with atracurium, this compound emerged as the preferred agent due to its improved safety and efficacy. nih.gov
Influence of Quaternary Ammonium Centers on Receptor Binding
A universal feature across all neuromuscular blocking agents, both depolarizing and non-depolarizing, is the presence of at least one quaternary ammonium group. cambridge.organeskey.comwikipedia.orgnih.gov This positively charged moiety is structurally analogous to the quaternary nitrogen in acetylcholine (B1216132) and is indispensable for binding to the nAChR. aneskey.comwikipedia.org The nAChR possesses two critical binding sites, and activation of the ion channel requires occupancy of both. wikipedia.org
Rational Design Strategies for Novel Neuromuscular Blocking Compounds
The development of effective neuromuscular blocking agents relies heavily on rational design principles informed by extensive SAR studies. oup.comoup.com A classic example of this approach is the design of pancuronium (B99182), which utilized a rigid steroid nucleus for structural integrity and incorporated acetylcholine-like functionalities to enhance receptor affinity. wikipedia.orgnih.gov
Key strategies in the evolution of NMBAs have focused on optimizing potency while simultaneously minimizing adverse effects. The incorporation of methoxy groups into the benzylisoquinoline scaffold, as seen in the progression from less substituted to more substituted analogues, has demonstrably increased potency. oup.comoup.com A continuous goal in NMBA research is the creation of agents with rapid onset of action and predictable, shorter durations of effect. wikipedia.orgresearchgate.net
The development of this compound from atracurium exemplifies a successful rational design strategy, where the isolation and selection of a specific, highly potent stereoisomer led to a drug with an improved safety profile. drugbank.comnih.gov More contemporary approaches involve the design of supramolecular partners, such as cyclodextrins, which can act as specific antagonists to rapidly reverse NMBA effects, representing a sophisticated application of molecular design principles for targeted therapeutic intervention. acs.orgportico.orgacs.org
Compound List
Atracurium
this compound
Doxacurium
Mivacurium
Pancuronium
Pipecuronium
Tubocurarine (d-tubocurarine, m-tubocurarine)
Data Tables
Table 1: Comparative Potency and Histamine Release: Atracurium vs. This compound
| Parameter | Atracurium | This compound | Reference(s) |
| Potency | Lower | ~3-5 times higher than atracurium | drugbank.comresearchgate.netrfppl.co.insaspublishers.com |
| Histamine Release | Can cause significant histamine release | Minimal to no histamine release at clinical doses | cambridge.orgnih.govrfppl.co.in |
| Stereoisomeric Composition | Racemic mixture of 10 isomers | R-cis, R′-cis isomer (one of the 10 isomers) | cambridge.orgdrugbank.comnih.govfresenius-kabi.uswikipedia.org |
| Primary Metabolism | Hofmann elimination & ester hydrolysis | Primarily Hofmann elimination | wikipedia.orgsquarespace.comld99.com |
Table 2: Stereoisomer Potency in Mivacurium
| Mivacurium Isomer | Relative Potency | In Vitro Hydrolysis Rate |
| cis-trans | Equipotent | Fast (< 2 min) |
| trans-trans | Equipotent | Fast (< 2 min) |
| cis-cis | ~1/13th potent | Slow (276 min) |
Note: Potency is relative to the more potent isomers. Hydrolysis rate indicates the speed of inactivation by plasma cholinesterase.
Synthetic Methodologies and Chemical Derivatization
Stereoselective Synthesis of Cisatracurium and its Isomers
The synthesis of this compound is a significant challenge in medicinal chemistry due to its complex stereochemistry. As the (1R,1'R,2R,2'R)-isomer of atracurium (B1203153), it is one of ten to sixteen possible stereoisomers, and its isolation in a pure form is crucial for its pharmacological profile, which includes reduced histamine (B1213489) release and a different potency compared to the isomeric mixture of atracurium. nih.govresearchgate.netmdpi.com
Challenges in Achieving High Stereochemical Purity
The primary challenge in synthesizing this compound lies in controlling the stereochemistry at its four chiral centers. thieme-connect.comgoogle.com The molecule's inherent instability further complicates the synthetic and purification processes. thieme-connect.comthieme-connect.com Traditional synthetic routes for atracurium produce a mixture of isomers, necessitating complex and often inefficient purification methods, such as column chromatography, to isolate the desired this compound isomer. google.com Maintaining the chiral integrity of the molecule throughout the synthesis is a significant hurdle, as isomerization can readily occur. google.com
Key Synthetic Intermediates and Reaction Pathways
A significant advancement in the stereoselective synthesis of this compound involves the use of key chiral intermediates and stereoselective reactions. A practical and scalable enantioselective synthesis has been developed that avoids the need for chromatographic purification. researchgate.net
One of the pivotal intermediates is (R)-tetrahydropapaverine . thieme-connect.com The synthesis of this intermediate with high enantiomeric excess is a critical step. This has been achieved through methods like Ru-catalyzed asymmetric transfer hydrogenation of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline. thieme-connect.comresearchgate.net
Asymmetric Transfer Hydrogenation: This reaction is crucial for establishing the initial chirality in the molecule, leading to the formation of (R)-tetrahydropapaverine with high enantiomeric excess. thieme-connect.com
Michael Addition: (R)-tetrahydropapaverine can then undergo a Michael addition reaction with an appropriate acrylate (B77674) derivative. thieme-connect.com
N-methylation: This step introduces the methyl group on the nitrogen atom, further defining the stereochemistry. researchgate.net
Coupling and Quaternization: Two molecules of the chiral isoquinoline (B145761) derivative are coupled via a linker, typically derived from 1,5-pentanediol, followed by quaternization of the nitrogen atoms to yield the final bis-quaternary ammonium (B1175870) structure of this compound. thieme-connect.comgoogle.com
The purification of the final product to achieve high isomeric purity often relies on techniques like High-Performance Liquid Chromatography (HPLC). google.com
Strategies for Modifying this compound's Chemical Structure
The modification of this compound's chemical structure is guided by the principles of structure-activity relationships (SAR) for neuromuscular blocking agents. The goal of such modifications is often to enhance potency, alter the duration of action, or improve the safety profile. For benzylisoquinolinium compounds like this compound, certain structural features are known to influence their pharmacological properties.
One key strategy involves the modification of the methoxy (B1213986) groups on the benzylisoquinoline rings. Studies on related compounds have shown that the number and position of methoxy groups can significantly impact the potency of the neuromuscular block. researchgate.net Increasing the number of methoxy groups has been associated with increased potency.
Another area for modification is the linker chain that connects the two isoquinolinium moieties. The length and flexibility of this chain are critical for the drug's ability to bind effectively to the nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction. Altering the linker could potentially modulate the duration of action and the potency of the compound.
Furthermore, modifications to the quaternary ammonium heads could also be explored. These positively charged groups are essential for binding to the anionic sites on the receptor. While significant changes might abolish activity, subtle modifications could fine-tune the binding affinity and selectivity.
Development of Advanced Synthetic Routes for Analogues
The development of advanced synthetic routes for this compound analogues is an active area of research, aimed at creating novel neuromuscular blocking agents with improved clinical profiles. These efforts often focus on creating molecules with a more predictable and controllable duration of action, minimal cardiovascular side effects, and a reduced tendency for histamine release.
Advanced synthetic methodologies, such as combinatorial chemistry and high-throughput screening , can be employed to rapidly generate and evaluate a library of this compound analogues. This approach allows for the systematic exploration of a wide range of structural modifications and the identification of lead compounds with desirable properties.
The exploration of entirely new classes of linkers or modifications to the isoquinoline ring system are also avenues for the development of advanced synthetic routes. The goal is to create a new generation of neuromuscular blocking agents that offer significant advantages over existing drugs in terms of safety, efficacy, and patient outcomes.
Advanced Analytical Techniques for Compound and Metabolite Profiling
Quantitative Determination of Cisatracurium in Biological and Experimental Matrices
The precise measurement of this compound in biological fluids such as plasma and urine, as well as in pharmaceutical formulations, is essential for understanding its disposition and stability.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely utilized for the quantitative determination of this compound and its metabolites in complex biological matrices nih.govoup.com. This method offers robust detection capabilities, enabling the identification and quantification of analytes even at low concentrations.
Studies have reported the development of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the quantification of this compound and its metabolite, laudanosine (B1674548), in blood samples. For instance, a method was developed with a calibration range of 10–500 ng/mL for this compound, demonstrating good precision (coefficient of variation < 13.3%) and accuracy (biases < 12.3%) nih.govoup.com. LC-MS/MS has also been instrumental in forensic investigations, allowing for the confirmation and measurement of this compound and laudanosine in post-mortem samples nih.govoup.com. Furthermore, LC-MS/MS is employed to identify degradation products of this compound in pharmaceutical solutions, aiding in stability studies mdpi.com. The technique's ability to target specific ions through Multiple Reaction Monitoring (MRM) transitions ensures high specificity, minimizing interference from other compounds present in biological samples oup.com.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities
High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the quantitative analysis of this compound, offering versatility through different detection modalities.
UV Detection: HPLC coupled with Ultraviolet (UV) detection is a common method for this compound quantification, often used for raw material estimation as suggested by official monographs like the USP and BP oup.comoup.comnih.gov. Methods employing UV detection typically operate at wavelengths around 280 nm oup.comoup.comnih.gov. An HPLC-UV assay developed for stability studies demonstrated linearity for this compound besylate in the range of 9–128 µg/mL, with accuracy and precision within acceptable limits (accuracy 0.4–1.4%, precision 0.4–2.9%) nih.gov. Another study utilized HPLC-UV to monitor this compound and laudanosine levels in stability studies of compounded solutions, showing good linearity (R² > 0.99) in the concentration range of 100–3200 ng/mL for this compound, with a limit of quantification of 25 ng/mL and precision (RSD) < 10% mdpi.comnih.gov.
Fluorescence Detection (FLD): Fluorescence detection offers enhanced sensitivity and selectivity for this compound analysis. An HPLC-FLD method was developed for quantifying this compound in human plasma, achieving good linearity from 50 to 2800 ng/mL with a detection limit of 12 ng/mL nih.gov. This method utilized a C18 column and a ternary mobile phase, with detection wavelengths set at 236 nm (excitation) and 324 nm (emission) nih.gov. Similar HPLC-FLD methods have been used for the simultaneous determination of this compound with other drugs like propofol (B549288) oup.comoup.comresearchgate.netdntb.gov.ua. The assay demonstrated good linearity and was validated for accuracy and precision, making it suitable for pharmacokinetic studies in pediatric populations nih.gov.
Charged Aerosol Detection (CAD): While less commonly cited for this compound specifically compared to UV and FLD, CAD is a universal detection method that can also be applied in HPLC analysis, offering sensitivity for non-chromophoric compounds researchgate.net.
HPLC methods have also been applied to analyze this compound and its metabolites in urine, employing solid-phase extraction followed by analysis on a strong cation exchange column with fluorescence detection tandfonline.com.
Spectrofluorimetric and UV Detection Methods for this compound and Metabolites
Spectrofluorimetric methods provide a highly sensitive approach for the direct determination of this compound, often in methanolic solutions or biological samples. One spectrofluorimetric method involved measuring the fluorescence intensity of this compound in a methanolic solution at 312 nm after excitation at 230 nm, showing linearity over a concentration range of 10.0–130.0 ng/mL with a detection limit of 1.07 ng/mL researchgate.netresearchgate.net. This method was also extended to determine this compound in spiked human plasma with good recovery rates (97.43–103.50%) researchgate.net.
Simultaneous determination of this compound with other co-administered drugs, such as nalbuphine, has also been achieved using synchronous spectrofluorimetry, with specific excitation and emission wavelengths identified for each compound researchgate.netresearchgate.net. UV detection, as mentioned previously, is a standard method for this compound raw material estimation oup.comoup.comnih.gov.
Identification and Characterization of Degradation Products
This compound is susceptible to degradation via Hofmann elimination and ester hydrolysis, yielding several metabolites and degradation products, primarily laudanosine and monoquaternary derivatives. Analytical techniques are crucial for identifying and quantifying these compounds.
Methodologies for Laudanosine Quantification and Profiling
Laudanosine, a major metabolite and degradation product of this compound, has been extensively studied using various analytical techniques.
LC-MS/MS: This technique is frequently employed for the sensitive and specific quantification of laudanosine in biological fluids and forensic samples nih.govoup.comresearchgate.netnih.govresearchgate.netpsu.edu. Methods have been developed with calibration ranges as low as 2.5–500 ng/mL for laudanosine, demonstrating good precision (coefficient of variation < 13.3%) and accuracy (biases < 12.3%) nih.govoup.com. Its presence and concentration in post-mortem samples have been critical in forensic case investigations nih.govoup.com. LC-MS/MS can also identify laudanosine as a degradation product in pharmaceutical formulations mdpi.com. Other LC-MS/MS methods report LOQs of 2.5 µg/L for laudanosine in serum and urine researchgate.netnih.govpsu.edu.
HPLC: HPLC, often coupled with fluorescence detection, is also used for laudanosine quantification tandfonline.com. An HPLC assay developed for urine analysis included laudanosine, with a concentration range of 10 to 1000 ng/mL and good accuracy (-1.3 to 2.7%) and precision (4.6 to 7.7%) reported tandfonline.com.
Laudanosine is recognized as a metabolite and degradation product of this compound, arising from Hofmann elimination researchgate.netnih.govresearchgate.netfffenterprises.comdrugbank.compfizermedicalinformation.comnih.govfresenius-kabi.usbiocrick.comdrugbank.com. Its quantification is important due to its potential systemic effects researchgate.netdrugbank.combiocrick.com.
Analysis of Monoquaternary Acrylate (B77674) and Monquaternary Alcohol Metabolites
This compound undergoes Hofmann elimination to form the monoquaternary acrylate, which is subsequently hydrolyzed by plasma esterases to the monoquaternary alcohol (MQA) fffenterprises.comdrugbank.compfizermedicalinformation.comnih.govfresenius-kabi.us. These metabolites have also been analyzed using chromatographic methods.
An HPLC assay developed for this compound and its metabolites in urine successfully quantified the cis-monoquaternary alcohol (MQA) within a concentration range of 10 to 1000 ng/mL, reporting good accuracy (0.2 to 3.4%) and precision (3.3 to 7.4%) tandfonline.com. Another study reported maximum concentration values for the monoquaternary alcohol in plasma, with values averaging 101 ± 27 ng/mL and 253 ± 51 ng/mL for different this compound doses nih.gov. The monoquaternary acid metabolite was not quantified in that particular study nih.gov. The monoquaternary alcohol (MQA) can also undergo Hofmann elimination, albeit at a slower rate than this compound itself drugbank.compfizermedicalinformation.comnih.govfresenius-kabi.usld99.com.
Table 1: Quantitative Determination of this compound in Biological Matrices
| Technique | Matrix | Detection | Calibration Range | Limit of Quantification (LOQ) | Precision (CV) | Accuracy (%) | Reference |
| UPLC-MS/MS | Blood | MS/MS | 10–500 ng/mL | Not specified | < 13.3% | < 12.3% | nih.govoup.com |
| HPLC | Plasma | UV | 100–3200 ng/mL | 25 ng/mL | < 10% | 90–110% | nih.gov |
| HPLC | Plasma | FLD | 50–2800 ng/mL | 12 ng/mL | < 4.0% (inter-day) | Not specified | nih.gov |
| HPLC | Plasma | UV | 9–128 µg/mL | Not specified | 0.4–2.9% | 0.4–1.4% | nih.gov |
| HPLC | Methanolic Sol. | Spectrofluorimetric | 10.0–130.0 ng/mL | 1.07 ng/mL | Not specified | Not specified | researchgate.netresearchgate.net |
Table 2: Quantification of Laudanosine and Monoquaternary Alcohol (MQA)
| Compound | Technique | Matrix | Detection | Calibration Range | Limit of Quantification (LOQ) | Precision (CV) | Accuracy (%) | Reference |
| Laudanosine | UPLC-MS/MS | Blood | MS/MS | 2.5–500 ng/mL | Not specified | < 13.3% | < 12.3% | nih.govoup.com |
| Laudanosine | LC-MS/MS | Serum/Urine | MS/MS | 2.5–2000 µg/L | 2.5 µg/L | Not specified | Not specified | researchgate.netnih.govpsu.edu |
| Laudanosine | HPLC-FLD | Urine | FLD | 10–1000 ng/mL | Not specified | 4.6–7.7% | -1.3–2.7% | tandfonline.com |
| Monoquaternary Alcohol (MQA) | HPLC-FLD | Urine | FLD | 10–1000 ng/mL | Not specified | 3.3–7.4% | 0.2–3.4% | tandfonline.com |
| Monoquaternary Alcohol | Plasma | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | nih.gov |
Stability-Indicating Analytical Method Development for Chemical Integrity Assessment
Ensuring the chemical integrity of this compound is paramount for its therapeutic efficacy and safety. Stability-indicating methods are designed to accurately quantify the active pharmaceutical ingredient (API) and detect any decrease in its concentration due to degradation, without interference from impurities, excipients, or other potential contaminants.
High-Performance Liquid Chromatography (HPLC) has emerged as a cornerstone technique for the stability assessment of this compound. Stability-indicating HPLC methods are developed and validated to separate this compound from its known degradation products.
Methodology and Findings:
A stability-indicating High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method has been developed and validated for the simultaneous determination of this compound and its primary degradation product, laudanosine researchgate.netnih.govmdpi.comnih.govnih.gov. This method is crucial for monitoring the compound's integrity over time.
Research has utilized an octadecylsilane (B103800) (C18) column with an isocratic mobile phase, often a mixture of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer (pH 5.2, 0.3 M), for effective separation nih.gov. The flow rate is typically maintained at 1.0 mL/min nih.gov.
Detection is commonly performed using UV detection at a wavelength of 280 nm nih.gov.
Laudanosine , a significant degradation product resulting from both ester hydrolysis and Hofmann elimination pathways, is a key analyte in these stability studies researchgate.netresearchgate.net. While laudanosine has potential neurotoxic effects, it is not always quantified as a primary marker of this compound degradation in all studies researchgate.net.
Degradation Products (DPs): Studies have identified specific degradation products beyond laudanosine. For instance, in one study involving compounded this compound solutions, three additional degradation products were identified and characterized as European Pharmacopoeia (EP) impurity A, impurities E/F, and impurities N/O mdpi.comnih.govnih.govresearchgate.net.
Method Validation: Analytical method validation (AMV) is integral to these stability studies. Parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) are evaluated. For instance, the linearity for this compound has been demonstrated in ranges such as 9-128 µg/mL, with accuracy and precision reported within 0.4-1.4% nih.gov. For laudanosine, specific calibration ranges, such as 0.1-2.5 µg/mL and 2-75 µg/mL, have been employed to ensure accuracy at low concentrations researchgate.net. The limit of quantitation for laudanosine has been reported as 1 µg/mL researchgate.net.
Charged Aerosol Detection (CAD): The application of Charged Aerosol Detection (CAD) in HPLC has also been explored for the determination of this compound and its impurities, offering sensitivity to non-volatile species irrespective of their spectral properties researchgate.net.
Hyphenated Techniques: For more comprehensive identification of related substances and degradation products, hyphenated techniques like Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC/TOF-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are employed, often utilizing electrospray ionization (ESI) for enhanced detection researchgate.netnih.govmdpi.comnih.govresearchgate.netresearchgate.net. These techniques are vital for elucidating the structures of unknown degradation products.
Capillary Electrophoresis (CE) offers an alternative or complementary approach for analyzing this compound and its degradation products.
Methodology and Findings:
Capillary electrophoresis with electrochemiluminescence (CE-ECL) detection has been developed and validated for the simultaneous analysis of this compound besylate and its degradation products, such as laudanosine and quaternary monoacrylate researchgate.net.
This method provides a total analysis time of approximately 15 minutes researchgate.net.
The linearity for this compound besylate in CE-ECL was reported in the range of 0.1-40.0 µg/mL, with a correlation coefficient (r) of 0.999, and for laudanosine, 0.04-8.00 µg/mL with r=0.998 researchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS) is instrumental in both quantitative analysis and, more significantly, in the identification and profiling of this compound metabolites and degradation products.
Methodology and Findings:
LC-MS and LC-MS/MS techniques are routinely used to identify degradation products (DPs) of this compound, providing detailed structural information researchgate.netnih.govmdpi.comnih.govresearchgate.netresearchgate.net.
In biological fluid analysis, LC-MS/MS methods have been established for the screening and determination of this compound and its metabolite/degradation product, laudanosine, along with other neuromuscular blocking agents researchgate.netpsu.edu. These methods typically employ an X-TERRA C18 column with a gradient elution of acetonitrile in ammonium formate buffer (pH 3) and detection in positive selected ion monitoring mode researchgate.netpsu.edu.
The limit of quantitation (LOQ) for laudanosine in serum using such LC-MS/MS methods has been reported as 2.5 µg/L researchgate.netpsu.edu.
Metabolite Profiling: While this compound primarily degrades via Hofmann elimination and ester hydrolysis in human plasma, forming laudanosine and quaternary monoacrylate, studies in rat plasma indicate metabolism by non-specific carboxylesterases nih.gov. Laudanosine itself can be further metabolized via N-dimethylation to tetrahydropapaverine nih.govmdpi.com. LC-MS/MS is crucial for identifying these metabolites in biological matrices like urine and bile nih.gov.
Data Table 1: Key Analytical Parameters for this compound Stability-Indicating Methods
| Analytical Technique | Column Type | Mobile Phase Composition | Detection Wavelength | Key Analytes Monitored | Reported LOQ (Example) | Reference(s) |
| HPLC-UV | Octadecylsilane | Acetonitrile-Ammonium Formate (pH 5.2; 0.3 M) (50:50, v/v) | 280 nm | This compound, Laudanosine | N/A | nih.gov |
| HPLC-UV | C18 | Acetonitrile-Ammonium Formate (pH 3) (gradient) | N/A | This compound, Laudanosine | N/A | researchgate.netpsu.edu |
| HPLC-UV | N/A | N/A | N/A | This compound, Laudanosine, EP impurity A, E/F, N/O | N/A | mdpi.comnih.govnih.govresearchgate.net |
| CE-ECL | N/A | 30 mM Phosphate buffer (pH 7.4) | N/A | This compound besylate, Laudanosine, Quaternary monoacrylate | N/A | researchgate.netmdpi.com |
| LC-MS/MS | X-TERRA C18 | Acetonitrile in 2mM Ammonium Formate (pH 3) (gradient) | N/A | This compound, Laudanosine, Rocuronium (B1662866), etc. | 2.5 µg/L (Laudanosine) | researchgate.netpsu.edu |
Data Table 2: Validation Parameters for this compound HPLC Assay
| Parameter | Value/Range for this compound | Value/Range for Laudanosine | Reference(s) |
| Linearity | 9-128 µg/mL | 37-592 µg/mL (Propofol) | nih.gov |
| Correlation Coeff. (r) | 0.999 | 0.998 | researchgate.net |
| Accuracy | 0.4-1.4% | N/A | nih.gov |
| Precision | 0.4-2.9% | N/A | nih.gov |
| LOD | N/A | N/A | researchgate.net |
| LOQ | N/A | 0.1 µg/mL (low range) | researchgate.net |
Note: Some references provide ranges for multiple analytes or specific conditions, which are noted where applicable. N/A indicates data not explicitly provided or applicable in the cited context for the specific analyte.
The development and application of these advanced analytical techniques are fundamental to understanding this compound's stability profile, identifying potential degradation pathways, and characterizing its metabolic fate, thereby ensuring the quality and reliability of this critical pharmaceutical agent.
Compound List:
this compound
Laudanosine
Mivacurium
Rocuronium
EP impurity A
EP impurity E/F
EP impurity N/O
Quaternary monoacrylate
Tetrahydropapaverine
Ambenonium (Internal Standard)
Comparative Molecular Pharmacology and Mechanistic Distinctions
Mechanistic Differences with Atracurium (B1203153)
Cisatracurium is one of the ten stereoisomers of atracurium and is specifically the R-cis, 1'R-cis isomer. This structural distinction leads to significant differences in its pharmacological profile, most notably regarding histamine (B1213489) release and degradation pathways.
Differential Histamine Release Profiles and Underlying Molecular Mechanisms
This compound is characterized by a substantially lower propensity to cause histamine release compared to atracurium. While atracurium, particularly at higher doses, can induce dose-dependent histamine release, leading to potential cardiovascular effects such as hypotension and tachycardia, this compound exhibits minimal to no histamine release at clinically relevant doses medpulse.inrcjournal.comjcdr.netreliasmedia.comkne-publishing.comnih.gov. This difference is attributed to subtle structural variations between the isomers, influencing their interaction with mast cells or the subsequent release of histamine reliasmedia.commdpi.com. Studies indicate that this compound is associated with better cardiovascular stability due to this reduced histamine release jcdr.netrfppl.co.in.
Variations in Degradation Pathways and Metabolite Accumulation Profiles
Both atracurium and this compound undergo degradation primarily through Hofmann elimination, a spontaneous, non-enzymatic chemical process that occurs at physiological pH and temperature rcjournal.comjcdr.netreliasmedia.comkne-publishing.comcambridge.orgnih.govwikipedia.orgnih.govnih.govpatsnap.comoup.comnih.govoup.comresearchgate.net. This pathway is organ-independent, meaning it is not significantly affected by renal or hepatic function, making both agents suitable for patients with impaired organ function rcjournal.comnih.govnih.govoup.comwikianesthesia.orgmedscimonit.com.
However, there are key differences in their degradation:
Ester Hydrolysis: Atracurium is also degraded via ester hydrolysis by non-specific plasma esterases. This compound, in contrast, does not appear to be directly degraded by ester hydrolysis; its primary degradation is Hofmann elimination nih.govnih.gov.
Metabolite Formation: Both drugs yield laudanosine (B1674548) as a metabolite through Hofmann elimination. However, this compound produces approximately five times less laudanosine than atracurium medpulse.inrcjournal.comresearchgate.netresearchgate.netnih.gov. Laudanosine is a tertiary amine that can cross the blood-brain barrier and has been associated with central nervous system stimulation and potential seizure activity at high concentrations rcjournal.comwikipedia.orgoup.comresearchgate.netresearchgate.netnih.govwikipedia.orgoup.com. The lower production of laudanosine with this compound is considered a significant advantage, reducing the risk of metabolite-related toxicity, especially with prolonged administration medpulse.inrcjournal.comresearchgate.netnih.gov.
Table 1: Comparison of Degradation Pathways and Metabolite Profiles
| Feature | Atracurium | This compound |
| Primary Degradation | Hofmann elimination, Ester hydrolysis | Hofmann elimination |
| Secondary Degradation | Ester hydrolysis by non-specific plasma esterases | Hydrolysis of monoacrylate by non-specific plasma esterases; slower Hofmann elimination of MQA |
| Organ Dependence | Organ-independent (Hofmann elimination) | Organ-independent (Hofmann elimination) |
| Key Metabolite | Laudanosine, Quaternary monoacrylate | Laudanosine, Monoquaternary acrylate (B77674), Monoquaternary alcohol (MQA) |
| Laudanosine Production | Higher | Lower (approx. 5 times less than atracurium) |
| Histamine Release | Dose-dependent | Minimal to none |
| Cardiovascular Stability | Can be affected by histamine release | Generally stable |
Pharmacological Comparisons with Aminosteroidal Neuromuscular Blocking Agents
Aminosteroidal NMBAs, such as rocuronium (B1662866) and vecuronium (B1682833), differ structurally and pharmacologically from benzylisoquinolinium compounds like this compound.
Structural Basis for Differences in Receptor Binding and Onset of Action (e.g., Rocuronium)
The structural differences between benzylisoquinolinium and aminosteroidal NMBAs influence their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, affecting their onset of action and potency. Aminosteroids are generally monoquaternary or bisquaternary compounds based on a steroid nucleus, whereas benzylisoquinoliniums are characterized by two isoquinoline (B145761) rings linked by a chain squarespace.comwfsahq.orgoup.com.
This compound is generally considered more potent than rocuronium, meaning a lower dose is required to achieve a similar degree of neuromuscular blockade nih.gov. However, rocuronium typically exhibits a faster onset of action compared to this compound nih.govnih.govanesthesiologypaper.comwho.intimpactfactor.orgtums.ac.ir. This difference in onset is partly attributed to structural variations that affect receptor binding kinetics and the drug's ability to rapidly occupy a sufficient number of nAChRs to induce blockade oup.com. Rocuronium's structure allows for a quicker interaction and blockade of the nAChRs, leading to faster intubating conditions nih.govanesthesiologypaper.comwho.inttums.ac.ir.
Distinct Metabolic and Elimination Pathways (e.g., Vecuronium, Rocuronium)
Aminosteroidal NMBAs like vecuronium and rocuronium are primarily eliminated through hepatic metabolism and biliary excretion, with a smaller contribution from renal pathways cambridge.orgnih.govsquarespace.comderangedphysiology.com. This reliance on hepatic and renal function means their duration of action can be prolonged in patients with liver or kidney disease cambridge.orgmedscimonit.comsquarespace.comderangedphysiology.comnysora.com.
In contrast, this compound's primary elimination pathway, Hofmann elimination, is organ-independent rcjournal.comwikipedia.orgnih.govoup.comwikianesthesia.orgmedscimonit.comderangedphysiology.com. This makes this compound a favored choice in patients with renal or hepatic impairment, as it avoids the accumulation of the parent drug and reduces the risk of prolonged neuromuscular blockade associated with organ dysfunction wikianesthesia.orgmedscimonit.comnysora.com. While metabolites of this compound, particularly laudanosine, are renally excreted, the parent drug's clearance is largely unaffected by organ function nysora.compfizermedicalinformation.comhres.ca.
Table 2: Comparative Metabolic and Elimination Pathways
| Drug | Primary Metabolism/Elimination Pathway | Organ Dependence | Key Metabolites |
| This compound | Hofmann elimination (organ-independent) | Independent | Laudanosine, Monoquaternary acrylate, MQA |
| Atracurium | Hofmann elimination, Ester hydrolysis | Independent | Laudanosine, Quaternary monoacrylate |
| Rocuronium | Hepatic metabolism and biliary excretion; minor renal | Dependent | No significant active metabolites |
| Vecuronium | Hepatic metabolism and biliary excretion; minor renal | Dependent | Active metabolites (deacetylation) |
Receptor-Level Potency and Efficacy Profiling Across Non-Depolarizing Agents
When comparing the potency of non-depolarizing NMBAs, this compound is generally recognized as being significantly more potent than rocuronium. Studies have estimated this compound to be four to five times more potent than rocuronium nih.govfrontiersin.org. This means that a lower dose of this compound is required to achieve a specified level of neuromuscular blockade (e.g., 95% depression of the first twitch height, ED95) compared to rocuronium nih.gov.
For instance, ED50 values indicate that this compound requires approximately 26.2 µg/kg, while rocuronium requires about 111 µg/kg for 50% depression of the first twitch height nih.gov. This higher potency contributes to this compound's efficacy, allowing for effective neuromuscular blockade with smaller doses. However, this increased potency is associated with a slower onset of action compared to rocuronium nih.govnih.govanesthesiologypaper.comwho.intimpactfactor.orgtums.ac.ir. The efficacy of this compound is also characterized by its intermediate duration of action and a stable recovery profile, which is less affected by the size of the bolus dose or the duration of infusion compared to some other NMBAs nih.gov.
Table 3: Comparative Potency and Onset of Action
| Drug | Relative Potency (vs. Atracurium) | ED50 (µg/kg) nih.gov | Onset of Action (approximate) anesthesiologypaper.comwho.inttums.ac.ir |
| This compound | ~4 times more potent | 26.2 | 120-160 seconds |
| Rocuronium | Less potent | 111 | 60-90 seconds |
Compound Name Table
this compound
Atracurium
Rocuronium
Vecuronium
Mivacurium
Tubocurarine
Investigations into Non Neuromuscular Pharmacological Effects
Modulation of Endocrine Systems in Pre-Clinical Models
Pre-clinical investigations have begun to elucidate cisatracurium's influence on endocrine functions, particularly within the testicular environment. These studies suggest a direct interaction with Leydig cells, the primary site of testosterone (B1683101) production.
This compound (CAC) has demonstrated the capacity to stimulate testosterone synthesis in Leydig cells derived from rat and mouse models. mdpi.com, colab.ws, mdpi.com This effect is mediated through the activation of nicotinic acetylcholine (B1216132) receptors (nAChRs) that are expressed on these steroidogenic cells. mdpi.com, colab.ws Leydig cells are critical for maintaining male reproductive health by producing testosterone, and the presence of functional nAChRs in these cells suggests a potential role for cholinergic signaling in regulating steroidogenesis. mdpi.com, mdpi.com Research indicates that nicotine, a known nAChR agonist, also impacts Leydig cell function and androgen biosynthesis, supporting the notion that nAChRs are integral to the endocrine regulation within the testes. mdpi.com
The stimulation of testosterone production by this compound in Leydig cells appears to be linked to the modulation of key intracellular signaling cascades. colab.ws Specifically, studies have identified the involvement of cyclic adenosine (B11128) monophosphate (cAMP) and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) pathways in this process. colab.ws, tsbiochem.com this compound has been observed to induce ERK1/2 phosphorylation in Leydig cells, a pathway known to be crucial for regulating androgen secretion. colab.ws Luteinizing hormone (LH), a key regulator of testicular function, stimulates Leydig cells to produce cAMP, which in turn can enhance ERK1/2 phosphorylation and promote testosterone production. imrpress.com Therefore, this compound's ability to influence these signaling pathways suggests a direct mechanism by which it can modulate steroidogenesis.
Table 2: this compound's Impact on Leydig Cell Function and Signaling
| Parameter | Model Type | Observed Effect of this compound | Reference(s) |
| Testosterone Synthesis | Rat/Mouse Leydig Cells | Stimulated | mdpi.com, colab.ws, mdpi.com |
| ERK1/2 Phosphorylation | Rat/Mouse Leydig Cells | Induced | colab.ws |
| Steroidogenic Enzyme Expression | Rat Leydig Cells | Upregulated (Scarb1, Hsd3b1) | colab.ws |
Potential Anti-Inflammatory Properties and Underlying Molecular Mechanisms
Beyond its neuromuscular effects, this compound has demonstrated significant potential as an anti-inflammatory agent, particularly in models of acute lung injury and inflammation.
This compound (CIS) exhibits anti-inflammatory properties that are mediated through the blockade of the nicotinic acetylcholine receptor alpha-1 (nAChRα1). researchgate.net, nih.gov, amegroups.org, core.ac.uk, nih.gov, atsjournals.org Research by Fanelli and colleagues has shown that this compound, alongside pancuronium (B99182) (PAN), can attenuate ventilator-induced lung injury (VILI) by inhibiting nAChRα1. researchgate.net, nih.gov, amegroups.org, core.ac.uk, nih.gov In preclinical models of acute respiratory distress syndrome (ARDS), this compound administration led to improvements in respiratory compliance and oxygenation (PaO2). researchgate.net, nih.gov, nih.gov Furthermore, this compound treatment was associated with a reduction in pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lung injury models. researchgate.net, nih.gov, nih.gov The experimental silencing of the nAChRα1 receptor yielded similar beneficial outcomes, underscoring the receptor's role in mediating the inflammatory response. nih.gov
This compound has been observed to modulate the release of various inflammatory mediators in both cellular and animal models of lung injury. researchgate.net, nih.gov, amegroups.org, core.ac.uk, nih.gov In ARDS models, this compound infusion resulted in decreased serum levels of interleukin-6 (IL-6) and interleukin-1β (IL-1β), as well as reduced IL-6 and IL-8 concentrations in bronchoalveolar lavage fluid. researchgate.net Studies have also reported a decrease in plasma levels of TNF-α and IL-6 following this compound administration in lung injury contexts. researchgate.net, nih.gov, nih.gov Additionally, this compound has demonstrated an ability to reduce lipopolysaccharide (LPS)-induced matrix metalloproteinase-3 (MMP3) expression in human microvascular endothelial cells. nih.gov Concurrently, it enhanced the expression of endothelial cell junction proteins, such as vascular endothelial cadherin (VE-cadherin) and claudin-5, which are vital for maintaining vascular integrity and regulating inflammatory cell migration. nih.gov
Table 1: Effects of this compound on Inflammatory Mediators in Lung Injury Models
| Inflammatory Mediator | Model Type | Observed Effect of this compound | Reference(s) |
| IL-6 | Serum (ARDS) | Decreased | researchgate.net |
| IL-1β | Serum (ARDS) | Decreased | researchgate.net |
| IL-6 | BAL Fluid (ARDS) | Decreased | researchgate.net |
| IL-8 | BAL Fluid (ARDS) | Decreased | researchgate.net |
| TNF-α | Plasma (Lung Injury) | Decreased | researchgate.net, nih.gov |
| IL-6 | Plasma (Lung Injury) | Decreased | researchgate.net, nih.gov |
| MMP3 | Endothelial Cells | Decreased (LPS-induced) | nih.gov |
Interaction with Other Cellular Pathways Beyond Neuromuscular Junction
The pharmacological actions of this compound extend beyond its primary role at the neuromuscular junction, engaging with various cellular pathways in different tissues. core.ac.uk As detailed previously, this compound influences endocrine function by modulating Leydig cell steroidogenesis via nAChRs and associated intracellular signaling pathways, including ERK1/2. mdpi.com, colab.ws, imrpress.com In the context of lung injury, this compound's anti-inflammatory effects involve the nAChRα1 pathway in epithelial and endothelial cells, impacting cytokine release and the integrity of the endothelial barrier. researchgate.net, nih.gov, nih.gov The modulation of MMP3 expression and junctional proteins (VE-cadherin, claudin-5) in endothelial cells by this compound highlights its interaction with cellular pathways critical for maintaining tissue integrity and regulating inflammatory responses. nih.gov These findings collectively indicate this compound's capacity to interact with cellular mechanisms independent of neuromuscular transmission, suggesting broader therapeutic or modulatory roles in inflammatory and endocrine processes.
Table of Compound Names Mentioned:
this compound
Acetylcholine
Nicotine
Pancuronium
Interleukin-6 (IL-6)
Interleukin-1β (IL-1β)
Interleukin-8 (IL-8)
Tumor Necrosis Factor-alpha (TNF-α)
Matrix Metalloproteinase-3 (MMP3)
Vascular Endothelial Cadherin (VE-cadherin)
Claudin-5
Luteinizing Hormone (LH)
Cyclic Adenosine Monophosphate (cAMP)
Extracellular signal-regulated kinase 1/2 (ERK1/2)
Neostigmine
Edrophonium
Glycopyrrolate
Theoretical Chemistry and Computational Modeling Studies
Quantum Chemical Calculations for Structural Elucidation and Electronic Properties
Quantum chemical calculations, which apply the principles of quantum mechanics, are instrumental in elucidating the fundamental properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing a detailed understanding of a molecule's three-dimensional structure and electron distribution.
For cisatracurium, these calculations can determine the most stable geometric conformation (the lowest energy state) by mapping the potential energy surface. This is crucial as the specific 3D arrangement of the benzylisoquinolinium heads and the linking ester chain dictates how the molecule fits into its biological target.
Furthermore, quantum calculations reveal key electronic properties. By computing the molecular electrostatic potential (MEP), researchers can visualize the charge distribution across the molecule. This identifies electron-rich regions (negative potential), which may act as hydrogen bond acceptors, and electron-poor regions (positive potential), such as the quaternary nitrogen atoms, which are critical for ionic interactions with the receptor. Other calculated parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity and stability.
Table 1: Key Electronic Properties Derivable from Quantum Chemical Calculations for this compound
| Property | Significance for this compound |
| Optimized Molecular Geometry | Predicts the most stable 3D conformation, influencing receptor fit. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, highlighting the positively charged quaternary nitrogens essential for receptor binding and electronegative oxygen atoms involved in hydrogen bonding. |
| HOMO-LUMO Energy Gap | Indicates electronic stability and kinetic reactivity, relevant to its degradation profile. |
| Partial Atomic Charges | Quantifies the charge on each atom, offering a detailed view of polar regions and sites susceptible to nucleophilic or electrophilic attack. |
Molecular Docking and Dynamics Simulations for Receptor Interaction Mechanisms
To understand how this compound exerts its neuromuscular blocking effect, computational methods are used to simulate its interaction with its biological target, the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov This process typically involves two main stages: molecular docking and molecular dynamics (MD) simulations. grafiati.commdpi.com
Molecular Docking: This technique predicts the preferred orientation of this compound when bound to the nAChR to form a stable complex. Using the 3D structure of this compound (often optimized by quantum chemical methods) and a structural model of the nAChR (typically from X-ray crystallography or cryo-electron microscopy), docking algorithms sample numerous possible binding poses and rank them using a scoring function. For this compound, docking studies would confirm that the two positively charged quaternary nitrogen centers are key to binding within the receptor's anionic sites, mimicking the natural ligand, acetylcholine. The bulky benzylisoquinolinium groups are predicted to form additional van der Waals and hydrophobic interactions within the receptor pocket, contributing to the high binding affinity.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted binding pose and to observe the dynamic behavior of the this compound-nAChR complex over time. grafiati.com By simulating the movements of all atoms in the system over a period of nanoseconds to microseconds, MD provides a more realistic view of the interaction in a physiological environment. These simulations can reveal:
Stability of the Binding Pose: The root-mean-square deviation (RMSD) of the ligand is monitored to ensure it remains stably bound in the receptor pocket.
Key Intermolecular Interactions: MD trajectories can be analyzed to identify specific and persistent interactions, such as hydrogen bonds or π-π stacking between the aromatic rings of this compound and receptor amino acids.
Binding Free Energy: Advanced computational methods can be applied to MD simulation data to calculate the binding free energy, providing a quantitative measure of binding affinity.
These simulations confirm that this compound acts as a competitive antagonist by physically blocking the acetylcholine binding sites on the receptor. nih.gov
Computational Prediction of this compound Degradation Pathways and Intermediates
This compound is well-known for its unique, organ-independent degradation via Hofmann elimination, a chemical process highly dependent on physiological pH and temperature. nih.govanesthesiologypaper.com Computational chemistry offers a way to model this reaction mechanism at a molecular level, predicting the pathways and intermediates involved.
The Hofmann elimination in this compound involves the removal of a proton from the carbon beta to one of the quaternary nitrogen atoms, leading to the cleavage of the carbon-nitrogen bond and the formation of an alkene. This process breaks down this compound into laudanosine (B1674548) and a monoquaternary acrylate (B77674) metabolite. wikipedia.org
Theoretical models can be used to map the reaction's potential energy surface. By calculating the energies of the reactant (this compound), the transition state, and the products (laudanosine and the acrylate), the activation energy for the reaction can be determined. This theoretical value provides insight into the reaction rate and how it is influenced by factors like temperature. These models can also confirm the structures of the degradation products and any transient intermediates, providing a complete, atomistic picture of the degradation pathway that is consistent with experimental observations. semanticscholar.org
Figure 1: Simplified this compound Degradation Pathway
Chiral Recognition Mechanism Studies using Molecular Simulation Techniques
This compound is a single stereoisomer (the 1R-cis, 1'R-cis isomer) of atracurium (B1203153). The separation and specific activity of this isomer depend on chiral recognition. Molecular simulation techniques have been employed to understand the mechanisms behind the chiral recognition of atracurium isomers, particularly in the context of chromatographic separation. longdom.orglongdom.org
In a study investigating the separation of atracurium stereoisomers on a chiral stationary phase, molecular docking was used to elucidate the recognition mechanism. longdom.org The simulations showed that the ability to separate the cis-cis, cis-trans, and trans-trans isomers was based on differences in their binding energies with the chiral column material. longdom.org
The key intermolecular forces responsible for this chiral discrimination were identified through these simulations:
π-π Interactions: Stacking interactions between the aromatic rings of the atracurium isomers and the phenyl groups of the chiral selector.
Hydrogen Bonding: Formation of hydrogen bonds between the ester groups of the isomers and the stationary phase.
The simulations revealed that subtle differences in the 3D shape of each stereoisomer lead to a unique combination of these interactions, resulting in different retention times and allowing for their separation. These computational findings are crucial for designing and optimizing methods for the chiral purification of this compound. longdom.orglongdom.org
Table 2: Intermolecular Forces in Chiral Recognition of Atracurium Isomers
| Interaction Type | Role in Chiral Recognition |
| π-π Interactions | Primary interaction between the aromatic systems of the analyte and the chiral stationary phase. |
| Hydrogen Bonding | Contributes to the stability and specificity of the diastereomeric complex formed during separation. |
| Van der Waals Forces | Provides overall non-specific contributions to the binding energy, influencing retention. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Neuromuscular Blockade
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For neuromuscular blocking agents of the benzylisoquinolinium class, QSAR studies can identify the key molecular features that determine potency and duration of action.
A QSAR model for this class of drugs would be developed by:
Assembling a Dataset: Compiling a list of related benzylisoquinolinium compounds with their experimentally measured neuromuscular blocking potencies (e.g., ED95 values).
Calculating Molecular Descriptors: For each molecule, a wide range of numerical descriptors are calculated. These can be simple (e.g., molecular weight, logP) or more complex, derived from their 3D structure or quantum chemical calculations.
Developing a Model: Statistical methods are used to build an equation that relates a subset of these descriptors to the observed biological activity.
For this compound and its analogs, key descriptors in a QSAR model would likely include:
Topological Descriptors: Describing the size, shape, and degree of branching of the molecule.
Geometric Descriptors: The distance between the two quaternary nitrogen atoms is a critical parameter for fitting into the nicotinic acetylcholine receptor.
Electronic Descriptors: Partial charges on the nitrogen atoms and electrostatic potential values, which govern ionic interactions.
Conformational Descriptors: Describing the flexibility of the central linking chain.
A successful QSAR model can predict the potency of new, unsynthesized compounds, thereby guiding the design of novel neuromuscular blocking agents with improved properties. researchgate.net
Future Directions and Advanced Research Frontiers
Exploration of Novel Binding Sites and Off-Target Molecular Interactions
While cisatracurium's primary mechanism of action involves competitive antagonism at nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction drugbank.compatsnap.com, emerging research suggests potential interactions with other molecular targets, hinting at broader biological activities. Notably, studies have indicated that this compound can inhibit the growth and induce apoptosis of ovarian cancer cells. This effect appears to be mediated through the upregulation of long non-coding RNA p21 (lincRNA-p21), which is activated by p53, and subsequently inhibits microRNA-181b (miR-181b) tandfonline.com. This finding suggests that this compound may possess anti-cancer properties, representing a significant off-target molecular interaction that warrants further investigation for potential therapeutic applications beyond neuromuscular blockade. Research into other potential binding sites or interactions with cellular pathways could reveal additional, as-yet-undiscovered roles for this compound.
| Molecular Target/Pathway | Interaction Type | Observed Effect | Research Context |
| Nicotinic Acetylcholine Receptors (nAChRs) | Antagonism | Neuromuscular blockade | Primary mechanism of action drugbank.compatsnap.com |
| lincRNA-p21 | Upregulation | Inhibition of ovarian cancer cell proliferation, migration, and induction of apoptosis | Potential anti-cancer activity tandfonline.com |
| miR-181b | Inhibition | Contributes to anti-cancer effects | Mediated by lincRNA-p21 tandfonline.com |
Development of Advanced Drug Delivery Systems for Controlled Release Research
The development of advanced drug delivery systems (DDS) aims to optimize the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, including neuromuscular blocking agents like this compound. Research is exploring novel formulations that could enable controlled or targeted release, potentially improving efficacy and reducing variability in patient response. One area of investigation involves the use of "Functionalized Oligomeric Fibrils" (FOFs), which are anionic nanoscale polymers capable of encapsulating cationic neuromuscular blocking agents, including this compound. Preclinical studies have demonstrated that FOFs can effectively reverse neuromuscular blockade induced by this compound, significantly shortening the time to recovery compared to placebo researchgate.net. This suggests that FOFs, or similar nanocarrier systems, could offer a platform for developing this compound formulations with tailored release characteristics, potentially leading to more precise control over neuromuscular blockade duration and depth.
| Drug Delivery System Type | Encapsulated Agent | Potential Benefit | Research Context |
| Functionalized Oligomeric Fibrils (FOFs) | This compound | Enhanced reversal of neuromuscular blockade, reduced recovery time | Preclinical studies researchgate.net |
Application of Omics Technologies to Elucidate this compound's Molecular Footprint
Omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for comprehensively understanding a drug's molecular footprint—the complete set of molecular changes it induces within a biological system. While direct applications of omics specifically to this compound are still emerging, the broader application of these technologies to neuromuscular blocking agents (NMBAs) and cellular processes provides a roadmap for future research. For instance, transcriptomic and proteomic analyses can identify global changes in gene and protein expression in response to this compound, revealing pathways affected beyond the neuromuscular junction uva.nlnih.gov. Metabolomic studies could further elucidate the metabolic fate of this compound and its metabolites, providing insights into inter-individual variability in response and potential off-target effects. Integrating data from multiple omics platforms can create a systems-level understanding of this compound's complex interactions within the body, paving the way for personalized therapeutic strategies and the discovery of new biological roles nih.gov.
| Omics Technology | Potential Application to this compound | Expected Insights |
| Transcriptomics | Analysis of gene expression changes post-cisatracurium administration | Identification of affected signaling pathways, cellular responses uva.nlnih.gov |
| Proteomics | Profiling of protein expression and post-translational modifications | Elucidation of protein-level effects and mechanisms of action/resistance |
| Metabolomics | Characterization of this compound metabolites and endogenous metabolic changes | Understanding metabolic pathways, drug clearance, and potential toxicity |
| Genomics | Investigating genetic predispositions to this compound response or resistance | Identifying genetic markers for personalized dosing or predicting adverse events |
Investigating Mechanistic Basis for Resistance in Specialized Pre-Clinical Models
Understanding the mechanisms underlying resistance to neuromuscular blocking agents is crucial for optimizing their use, particularly in complex patient populations. While clinical observations suggest that certain conditions or medications can lead to altered responses to non-depolarizing NMBAs, specialized pre-clinical models are essential for dissecting the underlying molecular and cellular mechanisms. For example, chronic administration of drugs like phenytoin (B1677684) or carbamazepine (B1668303) has been associated with increased resistance to NMBAs, potentially due to altered receptor expression or function hres.capfizermedicalinformation.com. Similarly, burn patients often develop resistance to NMBAs, necessitating higher doses pfizermedicalinformation.comhikma.com. Pre-clinical models can be employed to investigate these phenomena by creating controlled environments that mimic these conditions, allowing for detailed molecular analysis of receptor sensitivity, ion channel function, and signaling pathways that may contribute to resistance. Such investigations could involve creating cell cultures or animal models engineered to express specific genetic alterations or exposed to relevant pharmacological agents to elucidate the precise mechanisms of resistance.
| Factor Influencing Response | Observed Clinical Effect | Potential Pre-clinical Research Focus |
| Chronic Phenytoin/Carbamazepine Use | Increased resistance, higher infusion rates | Receptor sensitivity modulation, altered nAChR expression/function |
| Burn Injury | Increased resistance, higher dosage requirements | Changes in receptor density, altered drug metabolism/distribution |
| Neuromuscular Diseases (e.g., Myasthenia Gravis) | Increased susceptibility | Investigation of receptor autoantibodies, downstream signaling defects |
Q & A
Q. What is the mechanism of action of cisatracurium, and how does its pharmacological profile compare to other neuromuscular blocking agents (NMBAs)?
this compound is a nondepolarizing NMBA that binds competitively to nicotinic acetylcholine receptors at the neuromuscular junction, preventing depolarization . Unlike atracurium, it undergoes Hofmann elimination (pH- and temperature-dependent degradation), reducing reliance on hepatic or renal metabolism. This property makes it advantageous in patients with organ failure . Methodologically, its pharmacokinetic linearity across doses (0.075–0.300 mg/kg) has been confirmed via rich-data pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Q. What analytical methods are used to assess the purity and stability of this compound besylate in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with system suitability testing is standard. Parameters include resolution (≥2.0 between isomers), tailing factor (≤1.7), and relative standard deviation (≤1.5%) . Quantification uses peak response ratios (Sample vs. Standard solution) with the formula:
where = peak response and = concentration .
Q. How does this compound’s synthesis route impact its yield and stereochemical purity?
this compound is synthesized via esterification and quaternization, but low total yield (≈15%) persists due to chiral separation challenges. Advances in chiral resolution (e.g., crystallization or chromatography) are critical for improving efficiency, as the R-cis-R'-trans isomer requires precise isolation .
Q. What experimental designs are used to evaluate this compound’s hemodynamic effects in preclinical models?
In anesthetized dogs with X-linked muscular dystrophy, this compound increased heart rate and systolic blood pressure, unlike controls. Studies use repeated measures (e.g., 5-minute intervals post-administration) and multivariate analysis to isolate drug-specific effects .
Advanced Research Questions
Q. How does this compound modulate miRNA expression to inhibit cancer cell proliferation, migration, and invasion?
In MDA-MB-231 breast cancer cells, this compound downregulates miR-3174, linked to reduced cyclin D1 (proliferation marker) and increased p21 (cell cycle inhibitor). Methods include:
Q. Why does this compound exert less diaphragmatic dysfunction than rocuronium during mechanical ventilation?
In SD rats, this compound infusion preserved tetanic force (−29% with rocuronium vs. saline) and avoided calpain/proteasome activation. Methods include:
- Force transducers : Measure diaphragm contractility.
- RT-PCR : Quantify MuRF-1 mRNA (ubiquitin-proteasome marker).
- Fluorometric assays : Assess calpain activity .
Q. How do dosing strategies (fixed vs. TOF-guided) impact this compound’s efficacy in ARDS trials?
The ACURASYS trial (fixed-dose this compound) showed reduced barotrauma and mortality, but subsequent studies (e.g., ROSE trial) found no benefit. Contradictions arise from:
Q. What methodological challenges arise in PK-PD modeling of this compound’s concentration-effect relationship?
Dose-dependent EC50 variability occurs due to:
- Complete neuromuscular blockade (NMB) : High doses (>1.5×ED95) mask concentration-response relationships .
- Parameter estimation : Traditional models assume linearity, but covariate analysis (e.g., age, organ function) improves accuracy .
Q. How can researchers address contradictions in this compound’s clinical outcomes across ARDS studies?
Strategies include:
Q. What synergies exist between this compound and other NMBAs, and how are they quantified?
Isobolographic analysis reveals additive interactions (e.g., rocuronium + this compound). The interaction index () is calculated as:
where indicates additivity. Clinical metrics include onset time and recovery of train-of-four (TOF) ratios .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
